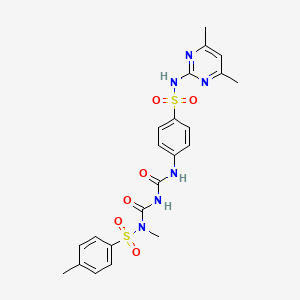

N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N,4-dimethylbenzenesulfonamide

Description

The compound N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a 4,6-dimethylpyrimidine moiety and dual carbamoyl groups. Sulfonamides are historically significant as antimicrobial agents, with their activity linked to competitive inhibition of dihydropteroate synthase (DHPS) in bacterial folate synthesis .

Properties

IUPAC Name |

3-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]-1-methyl-1-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O6S2/c1-14-5-9-19(10-6-14)36(33,34)28(4)22(30)26-21(29)25-17-7-11-18(12-8-17)35(31,32)27-20-23-15(2)13-16(3)24-20/h5-13H,1-4H3,(H,23,24,27)(H2,25,26,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLLPPLPVVBCLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Structural Overview

The compound features several notable structural elements:

- Pyrimidine moiety : Contributes to the pharmacological properties.

- Sulfonamide group : Known for antibacterial and antifungal activities.

- Carbamoyl substitutions : May enhance interactions within biological systems.

The molecular formula is , and its molecular weight is approximately 454.54 g/mol. The presence of multiple functional groups allows for diverse biological interactions.

Antibacterial and Antifungal Properties

Research indicates that compounds with sulfonamide structures often exhibit significant antibacterial and antifungal activities. The specific compound has been shown to inhibit bacterial growth effectively in vitro, particularly against strains resistant to conventional antibiotics.

Table 1: Biological Activity Profile

| Activity Type | Effectiveness | Target Organisms | Reference |

|---|---|---|---|

| Antibacterial | High | E. coli, Staphylococcus aureus | |

| Antifungal | Moderate | Candida albicans | |

| Cytotoxicity | Low | Various cancer cell lines |

The mechanism through which this compound exerts its biological effects involves:

- Enzyme inhibition : By binding to active sites of specific enzymes, it disrupts bacterial metabolic processes.

- Cell wall synthesis interference : The sulfonamide group may inhibit folate synthesis in bacteria, leading to cell death.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the pyrimidine sulfonamide : Reaction of 4,6-dimethylpyrimidin-2-amine with sulfonyl chloride.

- Carbamoylation : Subsequent reaction with isocyanates to introduce carbamoyl groups.

- Purification : Crystallization or chromatography to isolate the final product.

Study 1: Antibacterial Efficacy

In a study published in Antibiotics Journal, the compound was tested against various bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional sulfonamides, suggesting enhanced efficacy due to structural modifications.

Study 2: Cytotoxicity Against Cancer Cells

A recent investigation explored the cytotoxic effects on human cancer cell lines. The compound showed selective cytotoxicity towards certain tumor cells while sparing normal cells, indicating potential for targeted cancer therapy.

Comparison with Similar Compounds

Research Findings

Crystallographic Data

Co-crystals of simpler sulfonamides (e.g., with benzoic acid) reveal planar packing arrangements stabilized by π-π stacking and hydrogen bonds . The target compound’s carbamoyl groups may promote similar interactions, enhancing crystallinity.

Computational Modeling

Molecular docking studies (e.g., using AutoDock ) predict that carbamoyl substituents increase binding affinity to DHPS by forming hydrogen bonds with conserved residues (e.g., Phe31, Lys50).

Q & A

Q. What are the recommended synthetic routes for N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N,4-dimethylbenzenesulfonamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential sulfonylation and carbamoylation steps. For purity optimization, employ recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) and monitor intermediates via HPLC with UV detection (λ = 254 nm). Column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for isolating carbamoyl intermediates. Structural validation via -NMR and FT-IR ensures functional group integrity. For related sulfonamide analogs, crystal structure data (e.g., co-crystallization with benzoic acid) can guide solvent selection .

Q. How should crystallographic characterization be performed to resolve the compound’s 3D structure?

- Methodological Answer : Use single-crystal X-ray diffraction (XRD) with Mo-Kα radiation (λ = 0.71073 Å). Data collection at 100 K minimizes thermal motion artifacts. Refinement via SHELXL (v.2018/3) with anisotropic displacement parameters for non-H atoms. Hydrogen bonding and π-π stacking interactions are critical for stability; visualize using ORTEP-3 for thermal ellipsoid plots . For sulfonamide derivatives, space groups like are common, with Z′ = 1 .

Q. What analytical techniques are suitable for assessing solubility and stability in aqueous media?

- Methodological Answer : Conduct equilibrium solubility studies via shake-flask method (pH 1.2–7.4 buffers) with HPLC quantification. For thermodynamic stability, use differential scanning calorimetry (DSC) to identify melting points and thermal decomposition. TGA (10°C/min under N₂) evaluates hygroscopicity. Membrane permeability assays (e.g., PAMPA) predict bioavailability .

Advanced Research Questions

Q. How can computational docking predict potential biological targets for this sulfonamide derivative?

- Methodological Answer : Employ AutoDock 3.0 with Lamarckian genetic algorithm (LGA) parameters: 100 runs, population size 150, mutation rate 0.02, crossover rate 0.7. Use the empirical free energy function for scoring. Target enzymes like carbonic anhydrase or dihydrofolate reductase (DHFR) are plausible due to sulfonamide pharmacophores. Validate docking poses with molecular dynamics (MD) simulations (AMBER, 20 ns trajectories) to assess binding mode stability .

Q. How should contradictory bioactivity data (e.g., IC₅₀ variability across assays) be resolved?

- Methodological Answer : Re-evaluate assay conditions: Check buffer pH, ionic strength, and reducing agents (e.g., DTT) that may alter sulfonamide reactivity. Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic inhibition). Cross-validate with structural analogs (e.g., 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide) to isolate substituent effects. Statistical meta-analysis (e.g., Bland-Altman plots) quantifies inter-assay variability .

Q. What strategies mitigate crystallographic disorder in carbamoyl-functionalized sulfonamides?

- Methodological Answer : Disorder often arises from flexible carbamoyl groups. Collect high-resolution data (d ≤ 0.84 Å) and apply SHELXL’s PART/SUMP restraints. Multi-conformational modeling (occupancy refinement) resolves overlapping atoms. For severe cases, use twin refinement (e.g., BASF parameter in SHELXL) if twinning is detected via Rₛᵢₙₜ > 0.3 .

Q. How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) enhance mechanistic studies of sulfonamide reactions?

- Methodological Answer : Synthesize -labeled pyrimidine rings via Strecker synthesis with . Track reaction intermediates (e.g., sulfamoyl chloride formation) using -NMR. Isotope-edited 2D NMR (HSQC, HMBC) maps hydrogen-bonding networks in solution. For solid-state dynamics, -CP/MAS NMR correlates with XRD data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.